![molecular formula C19H12N2O6 B11098577 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11098577.png)
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate: is a mouthful, so let’s break it down This compound belongs to the class of isoindoline derivatives and features an intriguing structure
Chemical Formula: CHNO
CAS Number: 39739-07-6
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related structures. One possible approach involves the condensation of an isoindoline derivative with an acetylating agent. Further optimization and experimental validation would be necessary.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers may need to explore custom synthesis routes tailored to their specific needs.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Acetylation: The acetate group suggests susceptibility to acetylation.
Hydrolysis: The ester linkage may hydrolyze under appropriate conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., NaOH or HCl).
Major Products: The primary product of acetylation would be the acetate form of the compound.
Scientific Research Applications
Chemistry:
Building Block: Researchers can use this compound as a building block for more complex molecules.
Functional Groups: Its unique functional groups make it valuable for synthetic chemistry studies.
Biological Activity: Investigate its potential as a drug candidate or probe for biological studies.
Bioconjugation: Explore its use in bioconjugation reactions.
Materials Science: Assess its properties for materials applications.
Mechanism of Action
The precise mechanism of action remains unexplored. Researchers should investigate potential molecular targets and pathways to understand its effects fully.
Comparison with Similar Compounds
While direct analogs are scarce, consider comparing this compound to related isoindoline derivatives, such as 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione . Highlight its unique features and explore similarities and differences.
Properties
Molecular Formula |
C19H12N2O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methyl]-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C19H12N2O6/c1-10(22)26-11-6-7-15-14(8-11)19(25)27-16(20-15)9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-8H,9H2,1H3 |
InChI Key |
AVTIWSGCCJLRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


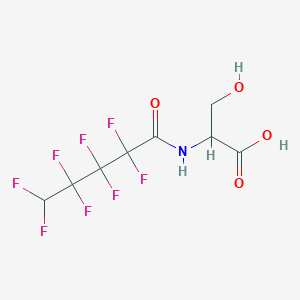
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)

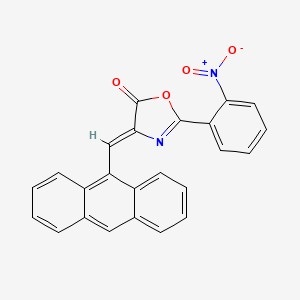
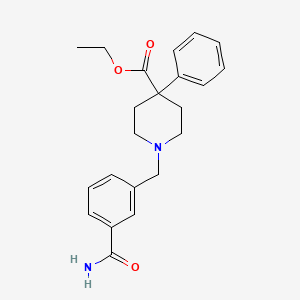
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide](/img/structure/B11098560.png)
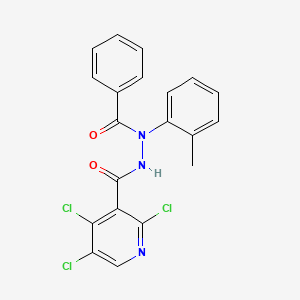
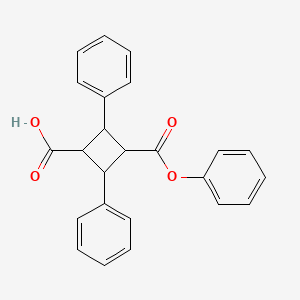
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11098570.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)
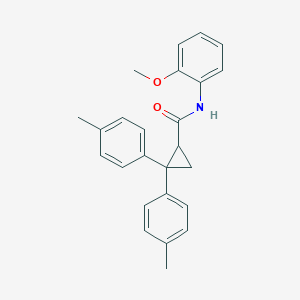
![3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)
